碘安替比林

概述

描述

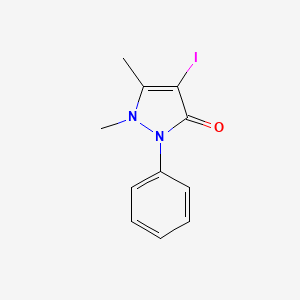

Iodoantipyrine, also known as 4-iodoantipyrine, is an organic compound belonging to the class of phenylpyrazoles. It is a derivative of antipyrine, where an iodine atom is substituted at the fourth position of the pyrazole ring. This compound has been extensively studied for its applications in medical and scientific research, particularly in the field of radiopharmaceuticals.

科学研究应用

碘安替比林在科学研究中具有几个重要的应用:

作用机制

碘安替比林的作用机制涉及其穿透细胞膜并在组织内分布的能力。当用放射性碘标记时,它会发射俄歇电子,这些电子具有高线性能量转移 (LET) 并会导致细胞 DNA 的局部辐射损伤。 这种特性使其可用于靶向肿瘤细胞并研究辐射效应 .

类似化合物:

安替比林: 碘安替比林的母体化合物,用作止痛药和解热药。

乙酰氨基安替比林: 安替比林的另一种衍生物,在体内的分布体积相似.

碘安替比林的独特性: 碘安替比林的独特性在于其碘取代,这使其能够用放射性碘同位素标记。这种特性在放射性药物应用中特别有价值,在这些应用中,该化合物可用于研究辐射效应和测量脑血流。

生化分析

Biochemical Properties

Iodoantipyrine is a non-polar, metabolically inert, highly diffusible compound of low molecular weight

Cellular Effects

Iodoantipyrine has been shown to influence cell function in various ways. For instance, it has been used to study changes in brain activity and neuronal circuitry in an animal model of central post-stroke pain

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Iodoantipyrine can change over time in laboratory settings. For instance, in studies using whole-body autoradiography, the distribution of radioactive carbon from 14C-iodoantipyrine was studied at various time points after intravenous injection . This included information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

It is known that Iodoantipyrine can interact with certain enzymes or cofactors

Transport and Distribution

Iodoantipyrine is transported and distributed within cells and tissues. It has been found that the distribution of Iodoantipyrine is not limited by the endothelium at a temperature > 7°C but is barrier limited at the epithelium at a temperature < 15°C

Subcellular Localization

It has been suggested that the cytotoxicity of Iodoantipyrine is critically dependent upon subcellular localization

准备方法

合成路线和反应条件: 碘安替比林可以通过碘化反应从安替比林合成。一般反应涉及在盐酸 (HCl) 的存在下使用碘化钾 (KI) 和碘酸钾 (KIO3)。反应方程式如下:

3C11H12N2O+2KI+KIO3+3HCl→3C11H11N2OI+3KCl+3H2O

在这个过程中,安替比林、碘化钾和碘酸钾溶解在蒸馏水中并加热至沸腾。 然后将盐酸逐滴加入反应混合物中,然后冷却以沉淀碘安替比林 .

工业生产方法: 碘安替比林的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和产品的纯度。该产品通常通过重结晶进行纯化,并在最大限度地减少分解的条件下储存。

化学反应分析

反应类型: 碘安替比林会经历各种化学反应,包括:

取代反应: 碘原子可以在适当条件下被其他官能团取代。

氧化和还原反应: 碘安替比林可以参与氧化还原反应,尽管这些反应不太常见。

常用试剂和条件:

取代反应: 可以使用氢氧化钠 (NaOH) 或其他亲核试剂等试剂来取代碘原子。

氧化和还原反应: 可以使用高锰酸钾 (KMnO4) 等氧化剂或硼氢化钠 (NaBH4) 等还原剂。

形成的主要产物: 主要产物取决于所用的特定反应条件和试剂。例如,取代反应可以产生安替比林的各种衍生物,其中不同的官能团取代了碘原子。

相似化合物的比较

Antipyrine: The parent compound of iodoantipyrine, used as an analgesic and antipyretic.

Acetylaminoantipyrine: Another derivative of antipyrine with similar distribution volumes in the body.

Uniqueness of Iodoantipyrine: Iodoantipyrine is unique due to its iodine substitution, which allows it to be labeled with radioiodine isotopes. This property is particularly valuable in radiopharmaceutical applications, where the compound can be used to study radiation effects and measure cerebral blood flow.

生物活性

Iodoantipyrine, a derivative of antipyrine, has garnered attention in biomedical research primarily for its applications in measuring cerebral blood flow and its potential therapeutic properties. This article delves into the biological activity of iodoantipyrine, highlighting key research findings, case studies, and data tables that illustrate its significance in various studies.

Iodoantipyrine is characterized by its lipophilicity, which allows it to cross the blood-brain barrier effectively. This property is crucial for its application in positron emission tomography (PET) to assess cerebral blood flow (CBF). The compound's mechanism involves its distribution and clearance from the brain, which can be quantitatively measured using radiolabeling techniques.

Key Research Findings

-

Cerebral Blood Flow Measurement :

- A study demonstrated that C-11 iodoantipyrine can be used to measure regional cerebral blood flow accurately. The compound was injected into male Wistar rats, and the results indicated a strong correlation between C-11 and C-14 iodoantipyrine measurements (correlation coefficient , ) .

- In another experiment, the average hemispherical blood flow measured was ml/min-g using C-11 iodoantipyrine compared to ml/min-g with C-14 iodoantipyrine .

- Metabolic Fate :

- Functional Studies :

Data Table: Comparison of Blood Flow Measurements

| Study | Method | Average Blood Flow (ml/min-g) | Correlation Coefficient |

|---|---|---|---|

| Wistar Rats (C-11 vs C-14) | Indicator Fractionation | 1.68 ± 0.17 (C-11), 1.76 ± 0.19 (C-14) | |

| Isolated Dog Heart | Washout Technique | Not specified | Flow-limited exchange observed |

Case Studies

Case Study 1: Cerebral Ischemia

In a study involving carotid-occluded rats, it was found that local cerebral blood flows decreased by approximately 50% across various brain structures when assessed using iodoantipyrine . This highlights the compound's utility in studying ischemic conditions.

Case Study 2: Pediatric Applications

Research on pediatric patients has utilized iodoantipyrine to assess cerebral blood flow during cardiac catheterization procedures, demonstrating its relevance in clinical settings for monitoring brain perfusion in vulnerable populations .

属性

IUPAC Name |

4-iodo-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOBLCHCPLOXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046047 | |

| Record name | Iodoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-81-7 | |

| Record name | 4-Iodoantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V30V6H1QX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of iodoantipyrine in scientific research?

A1: Iodoantipyrine, specifically in its radiolabeled forms like [14C]iodoantipyrine or [125I]iodoantipyrine, is widely used as a tracer for measuring regional cerebral blood flow (rCBF) [, , , , , ]. Its ability to rapidly cross the blood-brain barrier and distribute proportionally to blood flow makes it suitable for this purpose.

Q2: How does iodoantipyrine facilitate the measurement of regional cerebral blood flow?

A2: Iodoantipyrine operates on the principle of indicator fractionation or the Kety-Schmidt method [, , , ]. This method involves the intravenous administration of the radiolabeled tracer. As iodoantipyrine readily crosses the blood-brain barrier, its accumulation within a brain region becomes proportional to the blood flow to that region. Subsequent measurement of the tracer's concentration in different brain areas allows for the calculation of regional blood flow.

Q3: Are there alternative tracers to iodoantipyrine for rCBF measurement, and how do they compare?

A3: Yes, alternatives include radioactive microspheres, [3H]nicotine, 99mTc-hexamethylpropyleneamine oxime (HMPAO), and inert gases like Xenon-133 [, , , , ]. Each tracer has its advantages and disadvantages. For instance, while microspheres offer precise anatomical localization, they are invasive. Iodoantipyrine, being diffusible, provides a less invasive approach but might be influenced by factors like tissue solubility and metabolism.

Q4: Does the administration of anesthetics affect iodoantipyrine-based rCBF measurements?

A4: Research indicates that anesthesia can influence cerebral blood flow [, , ]. Studies have used various anesthetics like pentobarbital and halothane, reporting diverse effects on rCBF measurements. It's crucial to acknowledge the potential impact of anesthesia on experimental outcomes and carefully consider the choice and dosage of anesthetic agents.

Q5: What is the chemical structure of iodoantipyrine?

A5: Iodoantipyrine is a derivative of antipyrine, with iodine substituted at the 4th position of the pyrazolone ring.

Q6: Can you provide the molecular formula and weight of iodoantipyrine?

A6: The molecular formula of iodoantipyrine is C11H11IN2O, and its molecular weight is 318.1 g/mol.

Q7: Is the freezing time of brain tissue critical for accurate iodoantipyrine-based rCBF measurements?

A8: Yes, immediate freezing of the brain after decapitation is crucial []. Delays in freezing allow iodoantipyrine to diffuse from high-flow to low-flow regions, leading to underestimations of rCBF in areas with high blood flow, such as the choroid plexus.

Q8: How is iodoantipyrine distributed in the body?

A9: Research has shown that iodoantipyrine distribution doesn't directly correspond to body water distribution []. While it readily crosses the blood-brain barrier, it displays overaccumulation in some organs and underaccumulation in others. This discrepancy is attributed to the loss of radioactive iodine from the molecule, which is then converted to iodide, distributed, and excreted independently.

Q9: How does the hematocrit influence the pharmacokinetics of iodoantipyrine?

A10: The blood-tissue partition coefficient (λ) of iodoantipyrine, which significantly influences its uptake and clearance from tissues, varies with hematocrit [, ]. This dependence necessitates using hematocrit-specific λ values for accurate blood flow calculations. Neglecting this could introduce errors in blood flow measurements, especially when using Xenon-133 washout techniques.

Q10: What preclinical models have been used to investigate iodoantipyrine's application in rCBF measurement?

A11: A variety of animal models, including rats, mice, dogs, and piglets, have been used [, , , , ]. These studies have employed iodoantipyrine to investigate rCBF under diverse physiological and pathological conditions such as hypoxia, ischemia, and traumatic brain injury.

Q11: Have there been human studies utilizing iodoantipyrine for CNS perfusion scanning?

A12: Yes, 123I-iodoantipyrine has been explored for human CNS perfusion scanning []. Its ability to rapidly cross the blood-brain barrier and flow-limited delivery makes it suitable for visualizing the regional distribution of microcirculatory blood flow in the human brain.

Q12: What analytical techniques are commonly employed for quantifying iodoantipyrine in biological samples?

A13: Quantitative autoradiography is a widely used technique for measuring the regional distribution of radiolabeled iodoantipyrine in brain tissue [, , , ]. This method involves exposing brain sections to X-ray film or phosphorimaging plates, followed by densitometric analysis to quantify the tracer's concentration.

Q13: Are there safety concerns regarding the use of radiolabeled iodoantipyrine in research?

A13: As with any radioactive material, the use of radiolabeled iodoantipyrine requires appropriate handling and disposal procedures to minimize radiation exposure risks. The choice of radioisotope (14C, 125I, 131I) influences the half-life and type of radiation emitted, requiring specific safety considerations.

Q14: What are some limitations of using iodoantipyrine for rCBF measurement?

A16: Despite its advantages, iodoantipyrine has limitations. Its metabolism and potential for back-diffusion from the brain [] can introduce errors in rCBF estimation, particularly with longer infusion times. Researchers are exploring alternative tracers and refining methodologies to address these limitations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。